molecular formula C17H12N2O6 B6621765 [2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate

Cat. No.: B6621765
M. Wt: 340.29 g/mol
InChI Key: KBABXOJKFUKULP-UHFFFAOYSA-N
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Description

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate is a complex organic compound that features a benzofuran moiety and a nitrobenzoate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofuran and its derivatives make them valuable in the development of new therapeutic agents and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, amino derivatives, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the nitrobenzoate group can generate reactive oxygen species (ROS) upon reduction, contributing to its antimicrobial activity . The compound’s ability to modulate various biological pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate stands out due to its combination of a benzofuran core with a nitrobenzoate group, providing a unique set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further exploration in various scientific fields.

Properties

IUPAC Name

[2-(1-benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c18-12-6-5-11(7-13(12)19(22)23)17(21)24-9-14(20)16-8-10-3-1-2-4-15(10)25-16/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBABXOJKFUKULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)COC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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